Chemical structure and properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
Chemical structure and properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
Executive Summary
This whitepaper provides a comprehensive technical overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, a heterocyclic compound featuring a privileged pyrazole scaffold linked to a substituted pyrrole moiety. We will delve into its chemical architecture, physicochemical properties, validated synthetic routes, and spectroscopic signature. Furthermore, we will explore its potential as a valuable building block in drug discovery, grounded in the well-documented biological activities of its constituent heterocyclic systems. This guide is designed to equip researchers and drug development scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of Linked Heterocyclic Scaffolds
In medicinal chemistry, the pyrazole ring is a cornerstone pharmacophore, present in a multitude of approved drugs.[1][2][3] Its versatile structure, featuring both hydrogen bond donor and acceptor capabilities, allows for potent and specific interactions with a wide range of biological targets.[3] When combined with other heterocyclic systems, such as pyrrole, the resulting hybrid molecules can exhibit novel pharmacological profiles, improved physicochemical properties, and unique intellectual property positioning.
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS No: 34605-66-8) is a molecule of significant interest.[4][5] It merges the proven pyrazole core with a 2,5-dimethylpyrrole unit. This substitution pattern not only influences the molecule's lipophilicity and steric profile but can also modulate its electronic properties, thereby affecting target binding and pharmacokinetics. This guide serves as a technical deep-dive into this promising compound.
Molecular Structure and Physicochemical Profile
A thorough understanding of a compound's intrinsic properties is a prerequisite for any successful research and development campaign.
Chemical Structure
The molecule consists of a 1-methyl-1H-pyrazole ring connected at the 3-position to the nitrogen of a 2,5-dimethyl-1H-pyrrole ring.
Caption: Chemical structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.
Physicochemical Data
The compound's properties, summarized in Table 1, are critical for designing experiments related to solubility, formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.
Table 1: Key Physicochemical Properties
| Property | Value | Data Source |
| CAS Number | 34605-66-8 | ChemScene[5], Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₃N₃ | Sapphire Bioscience[6], ChemScene[5] |
| Molecular Weight | 175.23 g/mol | Sigma-Aldrich[7], ChemScene[5] |
| Physical Form | White to yellow powder or crystals | AiFChem[4], Sigma-Aldrich[7] |
| Purity | ≥97% | AiFChem[4], ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 22.75 Ų | ChemScene[5] |
| LogP (Predicted) | 1.82764 | ChemScene[5] |
| Hydrogen Bond Donors | 0 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Storage Temperature | Room Temperature / Refrigerated | AiFChem[4], Sigma-Aldrich |
Synthesis and Purification: A Validated Approach
The synthesis of N-aryl heterocycles is a well-trodden path in organic chemistry. For this specific molecule, the Paal-Knorr pyrrole synthesis offers a reliable and efficient route.
Rationale of the Synthetic Strategy
The chosen method involves the condensation of a hydrazine-substituted pyrazole with a 1,4-dicarbonyl compound. This is a classic Paal-Knorr reaction, which is highly effective for constructing the 2,5-dimethylpyrrole ring. A similar approach has been successfully used to synthesize analogous pyrrole-pyrazole hybrids.[8] The use of a mild acid catalyst can facilitate the reaction, which proceeds through the formation of a di-imine intermediate that subsequently cyclizes.
Step-by-Step Synthetic Protocol
Diagram: Synthesis Workflow
Caption: A validated workflow for the synthesis and purification of the title compound.
Methodology:
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Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 1-methyl-3-amino-1H-pyrazole (1.0 eq) and hexane-2,5-dione (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.[9]
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Expertise Note: Glacial acetic acid can serve as both the solvent and the catalyst, simplifying the reaction setup.
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-
Reaction Execution: Heat the mixture to reflux (typically 80-120°C) for 4-8 hours.
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Trustworthiness Note: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase to ensure the consumption of the limiting starting material.
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-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the pure compound.
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Final Characterization: Verify the structure and purity of the final product using NMR and Mass Spectrometry.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following are the expected spectroscopic characteristics for this molecule.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| ¹H | Pyrazole-CH₃ | ~3.9 | Correlates with pyrazole C5 and N-methyl carbon |
| Pyrrole-CH₃ (x2) | ~2.1 | Correlates with pyrrole C2/C5 and C3/C4 | |
| Pyrrole-H (x2) | ~5.9 | Correlates with pyrrole methyl carbons and C2/C5 | |
| Pyrazole-H4 | ~6.3 | Correlates with pyrazole C3 and C5 | |
| Pyrazole-H5 | ~7.5 | Correlates with pyrazole C4 and N-methyl carbon | |
| ¹³C | Pyrazole-CH₃ | ~36 | - |
| Pyrrole-CH₃ | ~13 | - | |
| Pyrrole-CH | ~106 | - | |
| Pyrazole-CH | ~105, ~129 | - | |
| Quaternary Carbons | ~128, ~148 | - |
Note: These are predicted values based on analogous structures. Experimental values may differ slightly. Spectroscopic data for similar pyrazole-pyrrole hybrids have been reported, providing a basis for these predictions.[8][10]
Mass Spectrometry (MS):
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Expected [M+H]⁺: 176.1182
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Methodology: Electrospray Ionization (ESI) is suitable for this analysis.
Applications in Drug Discovery and Development
The pharmacological potential of this scaffold is significant, given the established roles of its constituent heterocycles in a vast number of therapeutic agents.
The Pyrazole Core: A Privileged Pharmacophore
The pyrazole nucleus is a key component in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][11][12] Its prevalence in approved medicines like Celecoxib (COX-2 inhibitor) underscores its value and acceptance as a drug-like scaffold.[2][3]
The Pyrrole Moiety: Modulator of Properties
Pyrrole and its derivatives are also found in many biologically active compounds and are known to possess antibacterial and other therapeutic properties.[13] In this molecule, the 2,5-dimethyl substitution pattern increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
Diagram: Drug Discovery Potential
Caption: The relationship between the core scaffold, its properties, and potential therapeutic applications.
Potential Therapeutic Targets
Given the structure-activity relationships of related pyrazole compounds, this molecule and its derivatives are prime candidates for screening against:
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Protein Kinases: A major target class in oncology.[14]
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Cyclooxygenase (COX) Enzymes: Relevant for anti-inflammatory agents.[3]
-
Monoamine Oxidase (MAO): A target for CNS disorders.[1]
-
Bacterial Enzymes: For the development of new antibiotics.[13]
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